N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide is a complex organic compound characterized by the presence of a benzodioxole moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide typically involves several key steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The benzodioxole is then alkylated using an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.
Sulfonamide Formation: The alkylated benzodioxole is reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-alkylated sulfonamides.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand the interaction of sulfonamide compounds with biological targets such as enzymes and receptors.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes. The benzodioxole moiety can interact with hydrophobic pockets of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity. This dual interaction can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1,3-benzodioxol-5-yl)ethyl]benzenesulfonamide: Lacks the dimethyl groups, which may affect its binding affinity and specificity.
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dichlorobenzenesulfonamide: Contains chlorine atoms instead of methyl groups, potentially altering its reactivity and biological activity.
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide is unique due to the presence of both the benzodioxole and dimethylbenzenesulfonamide moieties, which confer specific chemical and biological properties. The combination of these groups can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-4-7-17(12(2)8-11)23(19,20)18-13(3)14-5-6-15-16(9-14)22-10-21-15/h4-9,13,18H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDONUTFSIMWEQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)C2=CC3=C(C=C2)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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